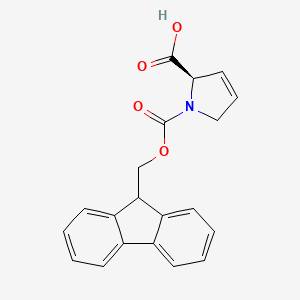
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3,4-dehydro-L-proline is a modified form of the amino acid proline. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a double bond between the 3rd and 4th carbon atoms in the proline ring. This compound has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Fmoc-3,4-dehydro-L-proline are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to ensure high yield and purity of the product. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings .
化学反応の分析
Types of Reactions
Fmoc-3,4-dehydro-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the double bond in the proline ring.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can result in saturated proline analogs .
科学的研究の応用
Chemistry
In chemistry, Fmoc-3,4-dehydro-L-proline is used as a building block in peptide synthesis. Its unique structure allows for the creation of peptides with specific conformational properties, which are valuable in the study of protein folding and function .
Biology
In biological research, this compound is used to study the effects of proline modifications on protein structure and function. It is also used in the development of peptide-based drugs and biomaterials .
Medicine
In medicine, Fmoc-3,4-dehydro-L-proline is explored for its potential therapeutic applications. It is used in the design of novel drugs targeting specific enzymes and receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and development purposes. It is also used in the manufacture of diagnostic reagents and biotechnological products .
作用機序
The mechanism of action of Fmoc-3,4-dehydro-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc group and the double bond in the proline ring can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Fmoc-Proline: Similar to Fmoc-3,4-dehydro-L-proline but lacks the double bond in the proline ring.
Fmoc-4-hydroxy-L-proline: Contains a hydroxyl group instead of a double bond.
Fmoc-3,4-dihydroxy-L-proline: Contains two hydroxyl groups in place of the double bond.
Uniqueness
Fmoc-3,4-dehydro-L-proline is unique due to the presence of the double bond in the proline ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
特性
分子式 |
C20H17NO4 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23)/t18-/m1/s1 |
InChIキー |
OALUMAMYGOBVTF-GOSISDBHSA-N |
異性体SMILES |
C1C=C[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


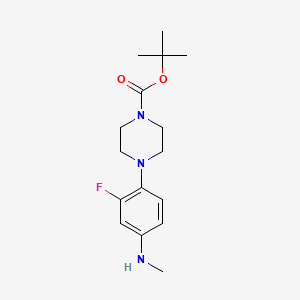
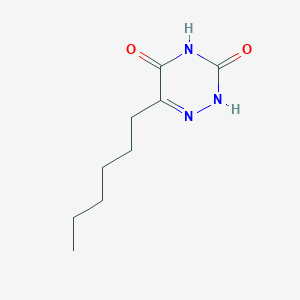
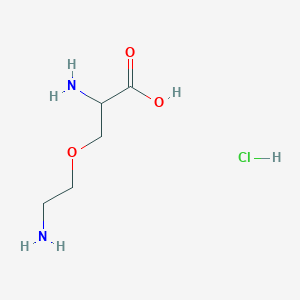
![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
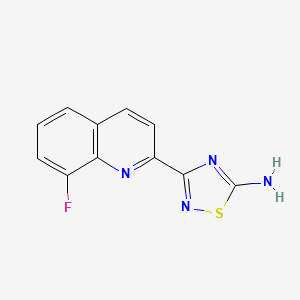
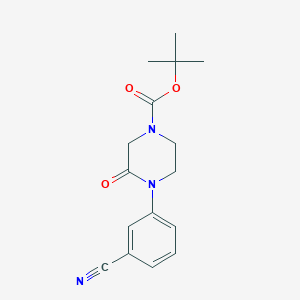
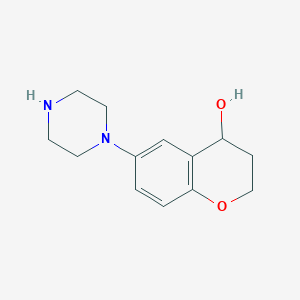
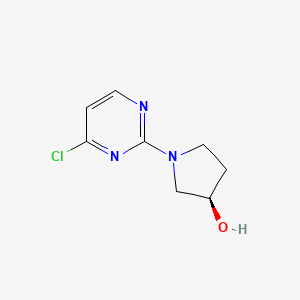
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
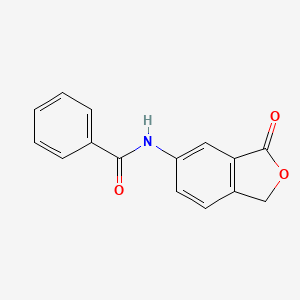

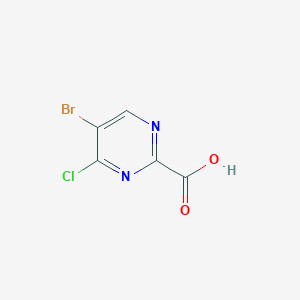
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
![Methyl 7-(furan-2-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13888183.png)
